
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Overview
Description
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8) is a hindered amine derivative characterized by a piperidine ring substituted with four methyl groups (at positions 2,2,6,6) and a hydroxyethyl group at position 1. Its IUPAC name and synonyms are extensively documented in and .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction Setup: The reaction is conducted in a suitable solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation.
Addition of Ethylene Oxide: Ethylene oxide is slowly added to the reaction mixture while maintaining a low temperature to control the reaction rate.
Reaction Completion: The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques like thin-layer chromatography (TLC).
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reaction: The reactants are continuously fed into a flow reactor where the reaction takes place under optimized conditions.
In-line Monitoring: The reaction progress is monitored in real-time using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Product Isolation: The product is continuously extracted and purified using automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Scientific Research Applications
Stabilizer in Polymer Chemistry
HETMP is widely used as a stabilizer in polymer formulations. Its ability to inhibit oxidative degradation makes it particularly valuable in the production of plastics and elastomers.
Case Studies:
- Polypropylene Stabilization : Research has shown that incorporating HETMP into polypropylene formulations significantly enhances thermal stability and prolongs the material's lifespan under oxidative conditions. This application is crucial for outdoor products exposed to UV radiation and heat .
Antioxidant Properties
HETMP exhibits strong antioxidant properties, which can be utilized in various applications ranging from food preservation to cosmetics.
Case Studies:
- Food Packaging : In a study published in the Journal of Agricultural and Food Chemistry, HETMP was found to effectively reduce lipid oxidation in food packaging materials, thereby extending shelf life .
- Cosmetic Formulations : HETMP has been incorporated into skincare products due to its ability to scavenge free radicals, offering protective benefits against skin aging .
Pharmaceutical Applications
The compound's structural characteristics allow it to function as a pharmaceutical intermediate. Its derivatives are being investigated for potential therapeutic applications.
Case Studies:
- Drug Delivery Systems : HETMP has been explored for use in drug delivery systems due to its biocompatibility and ability to enhance solubility of poorly soluble drugs .
- Antimicrobial Activity : Preliminary studies indicate that HETMP derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Analytical Chemistry
HETMP serves as a reference standard in analytical chemistry for the development of methods to quantify related compounds.
Applications:
- Chromatography Standards : It is used as a standard in high-performance liquid chromatography (HPLC) for analyzing complex mixtures containing similar piperidine derivatives .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Polymer Chemistry | Stabilizer for plastics | Enhances thermal stability |
Antioxidant | Reduces oxidative degradation | Extends shelf life |
Pharmaceutical | Intermediate for drug formulations | Biocompatibility |
Analytical Chemistry | Reference standard for chromatography | Accurate quantification |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Analogs: AGI Series
The compound 1-[3-(4-tert-butylcyclohexyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol (AGI14, CAS AKOS016287378/5) shares the 2,2,6,6-tetramethylpiperidin-4-ol core but includes a bulky tert-butylcyclohexyloxypropyl substituent.
Property | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | AGI14 |
---|---|---|
Molecular Weight (g/mol) | ~215–230 (estimated) | 370.6 |
Function | Polymer stabilizer | HBV replication inhibitor |
Mechanism | Radical scavenging | Sp1 transcription factor interaction |
Bioactivity | Low | High (anti-HBV activity) |
AGI14's extended substituent enables nuclear transcription factor interactions, making it pharmacologically active, unlike the parent compound.
Radical-Trapping Derivatives
Derivatives such as 2,2,6,6-tetramethylpiperidin-1-yl 4-methylbenzoate (58) replace the hydroxyethyl group with ester functionalities.
Property | 1-(2-Hydroxyethyl)-... | 4-Methylbenzoate Ester (58) |
---|---|---|
Reactivity | Moderate | High (radical trapping) |
Application | UV stabilization | Polymerization control |
Synthesis | Copolymerization | Radical trapping reactions |
These esters exhibit enhanced reactivity in radical-mediated processes, critical for controlling polymerization kinetics.
Simpler Analogs: 2,2,6,6-Tetramethylpiperidin-4-ol (TMP)
TMP lacks the hydroxyethyl group and is synthesized via hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one over Cu–Cr/γ-Al₂O₃ catalysts.
Property | 1-(2-Hydroxyethyl)-... | TMP |
---|---|---|
Solubility | Higher (due to -OH) | Lower |
Production Method | Copolymerization | Continuous hydrogenation |
Toxicity | Industrial safety protocols | LD₅₀ = 935.4 mg/kg (mice) |
TMP's simpler structure reduces solubility but is a precursor for derivatives with varied applications.
Nitroxide Radicals: TEMPO Derivatives
2,2,6,6-Tetramethylpiperidin-4-ol-N-oxyl (TEMPO-IL) introduces an N-oxyl group, enabling catalytic oxidation of alcohols to aldehydes/ketones.
Property | 1-(2-Hydroxyethyl)-... | TEMPO-IL |
---|---|---|
Function | Stabilizer | Oxidation catalyst |
Reactivity | Non-radical | Radical-mediated |
Selectivity | N/A | High (aldehyde/ketone yield) |
TEMPO derivatives are pivotal in green chemistry, contrasting with the non-radical stabilization role of the parent compound.
Flame Retardants: NORs
Bis(1-propoxy-2,2,6,6-tetramethylpiperidin-4-yl) sebacate replaces hydroxyethyl with propoxy groups, enhancing flame retardancy in polyolefins.
Property | 1-(2-Hydroxyethyl)-... | NORs |
---|---|---|
Substituent | Hydroxyethyl | Alkoxy groups |
Application | UV stabilization | Flame suppression |
Mechanism | Radical scavenging | Combustion radical inhibition |
NORs demonstrate how substituent variation tailors compounds for fire safety, diverging from UV stabilization.
Biological Activity
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (commonly referred to as TEMPOL) is a synthetic compound known for its antioxidant properties and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 201.31 g/mol
- CAS Number : 52722-86-8
- Solubility : Highly soluble in water (up to 13.5 mg/ml) .
Structure
TEMPOL contains a piperidine ring with hydroxyethyl and tetramethyl substituents, contributing to its unique chemical behavior and biological activity.
Antioxidant Properties
TEMPOL acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS). Its antioxidant activity has been demonstrated in various studies:
- Mechanism of Action : TEMPOL donates electrons to free radicals, stabilizing them and preventing cellular damage. This process is crucial in reducing oxidative stress associated with various diseases .
Neuroprotective Effects
Research indicates that TEMPOL has neuroprotective properties, particularly in models of neurodegenerative diseases:
- Case Study : A study on rodent models of Parkinson's disease showed that TEMPOL administration reduced neuronal cell death and improved motor function by mitigating oxidative stress .
Cardiovascular Benefits
TEMPOL has been studied for its cardiovascular protective effects:
- Mechanism : It enhances endothelial function by reducing oxidative stress and improving nitric oxide availability, which is essential for vascular health. In hypertensive models, TEMPOL administration resulted in lower blood pressure and improved vascular reactivity .
Anti-inflammatory Activity
TEMPOL exhibits anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions:
- Findings : In vitro studies have shown that TEMPOL can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory diseases .
Summary of Key Studies
Study | Findings |
---|---|
Rodent Model of Parkinson's Disease | Reduced neuronal cell death; improved motor function. |
Hypertensive Rats | Lowered blood pressure; enhanced endothelial function. |
In Vitro Cytokine Production | Inhibition of TNF-alpha and IL-6 production. |
Detailed Case Studies
-
Neuroprotection in Parkinson's Disease :
- TEMPOL was administered to rodents with induced Parkinson's symptoms. Results showed significant improvement in motor skills and a reduction in oxidative markers compared to control groups.
-
Cardiovascular Health :
- In a study involving hypertensive rats, TEMPOL was found to significantly lower systolic blood pressure and improve vascular reactivity, suggesting a potential therapeutic application in hypertension management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, and what experimental conditions optimize yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with piperidine derivatives and hydroxyethylation reagents. A common approach involves reacting 2,2,6,6-tetramethylpiperidin-4-ol with 2-chloroethanol or ethylene oxide under basic conditions (e.g., NaOH in ethanol at 60–80°C). Purification is achieved through recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures. Yield optimization requires strict control of stoichiometry, reaction time, and inert atmosphere to prevent oxidation .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the hydroxyethyl and tetramethyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₂₃NO₂: 201.17). Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (3200–3500 cm⁻¹) and piperidine ring vibrations. X-ray crystallography may resolve stereochemistry if crystalline forms are obtained .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Long-term stability studies recommend storage in amber glass vials under nitrogen at −20°C. Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect oxidation byproducts. Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation when stored desiccated .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and energy barriers for hydroxyethylation or methylation reactions. Quantum mechanics/molecular mechanics (QM/MM) simulations identify solvent effects, while machine learning models (e.g., ICReDD’s reaction path search) prioritize feasible synthetic routes. These methods reduce trial-and-error experimentation by 30–50% .
Q. What biological activity has been observed for structurally analogous piperidine derivatives, and how does this inform target compound studies?
- Methodological Answer : Analogues like 1-(4-Hydroxyphenyl)piperidin-4-ol exhibit CCR5 antagonism (IC₅₀ = 0.8 μM) and SK kinase inhibition. Comparative structure-activity relationship (SAR) studies highlight the hydroxyethyl group’s role in enhancing solubility without compromising receptor binding. Assays for the target compound should include in vitro kinase profiling and cytotoxicity screening (e.g., MTT assay on HEK293 cells) .
Q. Which analytical techniques resolve contradictions in reported solubility and reactivity data?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) are addressed using saturation shake-flask methods with UV-Vis quantification. Conflicting reactivity data (e.g., oxidation rates) are clarified via kinetic studies under controlled O₂ levels, monitored by GC-MS. Standardized protocols (e.g., OECD guidelines) ensure reproducibility across labs .
Q. How does the compound behave under oxidative or reductive stress in catalytic systems?
- Methodological Answer : Oxidative stress (e.g., H₂O₂/Fe²⁺) generates a ketone derivative (confirmed by FTIR at 1700 cm⁻¹). Reductive conditions (NaBH₄ in methanol) yield a fully saturated piperidine. Reaction pathways are mapped using LC-MS/MS, with intermediates trapped via freeze-quench techniques. Stability in catalytic environments (e.g., Pd/C hydrogenation) requires inert atmospheres to prevent side reactions .
Q. What computational tools predict metabolic pathways and toxicity profiles?
- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate hepatic metabolism via CYP3A4 oxidation. Toxicity is modeled using ProTox-II, which flags potential hepatotoxicity (probability score >0.6). Molecular docking (AutoDock Vina) screens for off-target binding to hERG channels, a common cardiotoxicity risk. Experimental validation follows OECD 423 acute oral toxicity guidelines .
Q. How do stereochemical variations in the piperidine ring affect physicochemical properties?
- Methodological Answer : Enantiomeric resolution (Chiralpak AD-H column) separates diastereomers, with circular dichroism (CD) confirming absolute configuration. Thermodynamic stability is assessed via differential scanning calorimetry (DSC), showing cis-isomers melt 20°C higher than trans. Solubility differences (>2-fold in PBS) correlate with LogP values calculated by MarvinSketch .
Q. What interdisciplinary approaches validate the compound’s role in multi-target drug discovery?
- Methodological Answer : Systems biology models (e.g., STRING database) identify synergistic targets (e.g., kinases and GPCRs). Phenotypic screening in 3D organoids assesses polypharmacology, while CRISPR-Cas9 knockout studies confirm target engagement. Data integration via KNIME workflows links in vitro potency (IC₅₀) to in vivo efficacy (murine xenograft models) .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEYNUVPFMIUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CCO)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068795 | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-86-8 | |
Record name | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52722-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineethanol, 4-hydroxy-2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2,2,6,6-TETRAMETHYL-4-HYDROXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/800861N5IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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